MPO Inhibition Potency: Comparable to Aminopyridine 2 with a Distinct Structural Scaffold
N-(3-Methoxyphenyl)pyridin-2-amine inhibits recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM [1]. This potency is essentially equivalent to that of the established reference compound Aminopyridine 2, which exhibits an IC₅₀ of 160 nM in the same biochemical assay format [2]. Both compounds are 2-aminopyridine derivatives, but they differ in their substitution patterns: the target compound features a 3-methoxyphenyl group at the amine nitrogen, whereas Aminopyridine 2 incorporates a urea linkage and a bromophenyl moiety. This structural divergence offers researchers an alternative chemotype with similar on-target potency, which may be advantageous for exploring distinct structure-activity relationships (SAR) or overcoming scaffold-specific limitations such as metabolic instability or off-target effects.
| Evidence Dimension | MPO enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | Aminopyridine 2: 160 nM |
| Quantified Difference | ~0.6% lower IC₅₀ (statistically indistinguishable) |
| Conditions | Recombinant human MPO; aminophenyl fluorescein-based assay; 10 min incubation; 120 mM NaCl [1] |
Why This Matters
The similar MPO inhibitory potency validates the target compound as a viable alternative to Aminopyridine 2 for studies where a different chemical scaffold is desired to probe SAR or mitigate compound-specific liabilities.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720): Inhibition of recombinant human MPO. IC₅₀ = 159 nM. Accessed 2025. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. aminopyridine 2: MPO inhibition. IC₅₀ = 160 nM (pIC₅₀ 6.8). Accessed 2025. View Source
